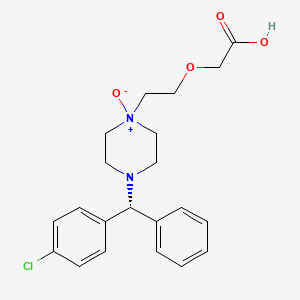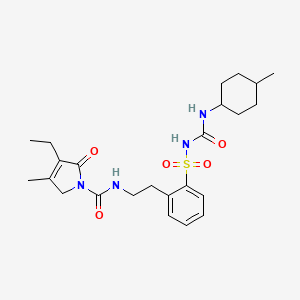
1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea
Overview
Description
The compound you’ve provided is a complex organic molecule with a lengthy name. Let’s break it down step by step.
Molecular Structure Analysis
The molecular formula of this compound is C₂₄H₃₄N₄O₆S , indicating that it contains 24 carbon atoms, 34 hydrogen atoms, 4 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom. The structure consists of several functional groups, including urea, carbonyl, and sulfonamide.
Synthesis Analysis
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its functional groups. For instance:
- Hydrolysis of the urea group could yield an amine and a carbonyl compound.
- Sulfonamide groups can undergo substitution reactions.
- Carbonyl groups may react with nucleophiles.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility depends on its polarity and functional groups. It may dissolve in polar solvents like water or organic solvents.
- Melting Point : The melting point reflects the compound’s stability and intermolecular forces.
- Stability : Investigate its stability under various conditions (e.g., temperature, pH).
- Color : The compound’s color (if any) can provide insights into its electronic structure.
Scientific Research Applications
Antioxidant Activity
- The synthesis of certain derivatives involving similar structural components as the compound has been studied for their antioxidant activities. For instance, urea, benzaldehyde, and ethyl acetoacetate were used in a Biginelli reaction to form compounds that were later screened for antioxidant properties (George et al., 2010).
Biological Activities of Pyrrole Derivatives
- Pyrrole derivatives, which are structurally related to the compound, have been reported to exhibit a broad spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory activities (Patel et al., 2012).
Synthesis and Chemical Structure Analysis
- Research has been conducted on the synthesis and structural determination of compounds with pyrrole and urea components. These studies often focus on the molecular structure and the implications of different substituents and arrangements (Velikorodov et al., 2011).
Application in Heterocyclic Chemistry
- The compound's related structures have been used in the synthesis of various heterocyclic compounds. These syntheses explore the chemical reactivity and potential applications of these compounds in different fields (Yavari & Ahmadian-Razlighi, 2006).
Medicinal Chemistry Applications
- The structural components of the compound have been utilized in the synthesis of molecules with potential medicinal applications, such as in the creation of kinase inhibitors (Chen et al., 2010).
Safety And Hazards
Safety data would be crucial for handling this compound. Researchers should assess toxicity, flammability, and potential environmental impact. Proper lab protocols and protective measures are essential.
Future Directions
Researchers could explore the following:
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Derivatives : Synthesize analogs to modify properties.
- Structural Elucidation : Use spectroscopic techniques (NMR, IR, MS) for detailed analysis.
properties
IUPAC Name |
4-ethyl-3-methyl-N-[2-[2-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-20-17(3)15-28(22(20)29)24(31)25-14-13-18-7-5-6-8-21(18)34(32,33)27-23(30)26-19-11-9-16(2)10-12-19/h5-8,16,19H,4,9-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGYXSAHBVNLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |
CAS RN |
878480-70-7 | |
| Record name | 1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878480707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2-(2-(((3-ETHYL-4-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX7P5QEJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



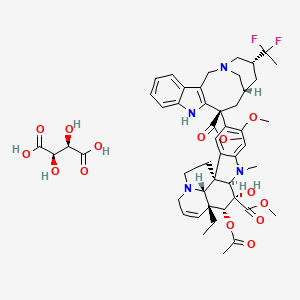

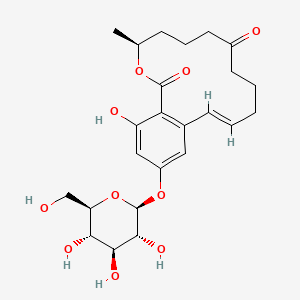


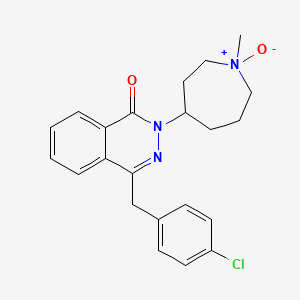
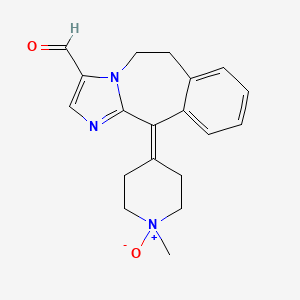
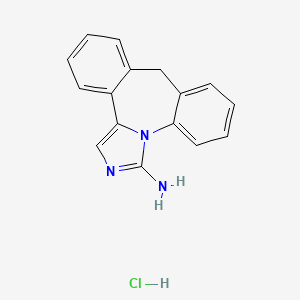
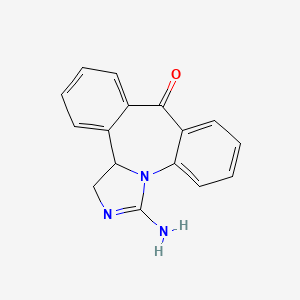
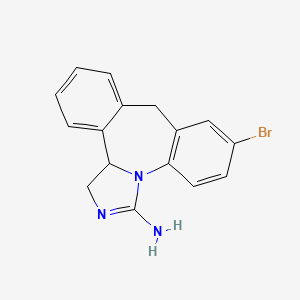
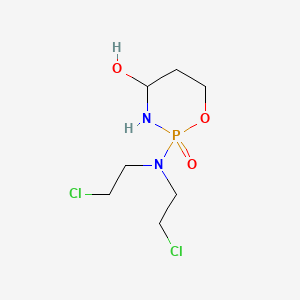
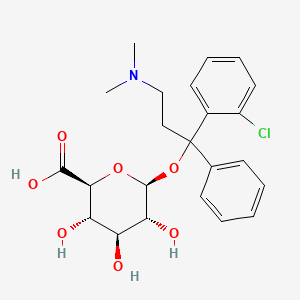
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
